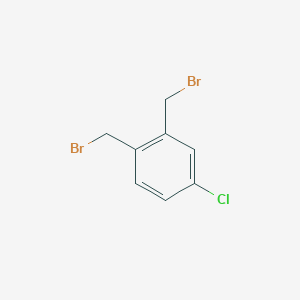

1,2-Bis(bromomethyl)-4-chlorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(bromomethyl)-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2Cl/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTSJBZAMXKKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566894 | |

| Record name | 1,2-Bis(bromomethyl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31684-14-7 | |

| Record name | 1,2-Bis(bromomethyl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Strategically Significant Intermediate in Modern Synthesis

An In-depth Technical Guide to 1,2-Bis(bromomethyl)-4-chlorobenzene

This compound is a halogenated aromatic hydrocarbon of significant interest in synthetic organic chemistry.[1] Its value does not lie in its direct biological activity, but rather in its role as a versatile and strategically important synthetic intermediate.[1] The unique architecture of the molecule, featuring two bromine atoms of differing reactivity and a chlorine atom on a benzene ring, makes it a powerful building block for the synthesis of complex molecules, particularly heterocyclic systems and carbazole derivatives that are common scaffolds in medicinal chemistry.[1][2]

The core utility of this compound stems from the differential reactivity of its two carbon-bromine bonds. The benzylic bromide is significantly more susceptible to nucleophilic substitution, while the aryl bromide is relatively inert under these conditions but can participate in transition-metal-catalyzed cross-coupling reactions.[1][3] This dual-reactivity profile allows for selective, stepwise functionalization, providing chemists with a powerful tool for constructing intricate molecular architectures.[1] This guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its synthesis and subsequent reactions, analytical methods for quality control, and critical safety information.

Chemical Identity and Physicochemical Properties

A comprehensive summary of the identifiers and physicochemical properties for this compound is presented below. Understanding these properties is the first step in its effective and safe utilization in any synthetic workflow.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Bromo-5-chlorobenzyl bromide |

| CAS Number | 66192-24-3[1][4] |

| Molecular Formula | C₇H₅Br₂Cl[1][4] |

| Molecular Weight | 284.38 g/mol [1][4] |

| Appearance | White to off-white solid[1] |

| Melting Point | 49-53 °C[1] |

| Boiling Point | 145-150 °C at 10 mmHg[1] |

| Purity | ≥97%[1] |

| Density | 1.9 ± 0.1 g/cm³[4] |

Reactivity Profile: The Key to Synthetic Versatility

The synthetic utility of this compound is fundamentally governed by the differential reactivity of its halogen atoms. This section elucidates the mechanistic principles that enable its selective functionalization.

The primary reactive site is the benzylic bromine atom of the bromomethyl group (-CH₂Br).[3] This position is highly susceptible to nucleophilic substitution (Sₙ2) reactions.[3] In contrast, the bromine and chlorine atoms attached directly to the aromatic ring (aryl halides) are generally unreactive towards nucleophilic substitution under typical Sₙ2 conditions.[3] This allows a nucleophile to selectively displace the benzylic bromide, leaving the aryl halides available for subsequent transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[3]

The electron-withdrawing nature of the chloro and bromo substituents on the aromatic ring can slightly increase the rate of Sₙ2 reactions by making the benzylic carbon more electrophilic.[5] Conversely, these same groups would tend to destabilize the formation of a benzylic carbocation, thereby decreasing the rate of any competing Sₙ1 reactions.[5]

Caption: Differential reactivity of this compound.

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process starting from 4-chloro-2-methylaniline.[1] This involves a Sandmeyer reaction to produce the 2-bromo-5-chlorotoluene intermediate, followed by a radical bromination at the benzylic position.[1]

Step 1: Synthesis of 2-Bromo-5-chlorotoluene via Sandmeyer Reaction

This procedure outlines the diazotization of 4-chloro-2-methylaniline, followed by a copper-catalyzed bromination.[1]

Materials:

-

4-chloro-2-methylaniline

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

Procedure:

-

In a suitable reaction vessel, slowly add 142 g (1.00 mol) of melted 4-chloro-2-methylaniline to 1200 ml of 23% aqueous HBr. Stir the mixture for 20 minutes to form the hydrobromide salt.[1]

-

Cool the mixture to -5°C in an ice-salt bath.[1]

-

Prepare a solution of 70.0 g (1.00 mol) of NaNO₂ in 400 ml of water. Add this solution dropwise over 1.5 hours, ensuring the temperature is maintained below 0°C to form the diazonium salt.

-

In a separate vessel, prepare a solution of CuBr in aqueous HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will occur.

-

After the addition is complete, warm the mixture to room temperature and then heat to 60°C for 30 minutes to ensure the reaction goes to completion.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with aqueous NaOH and then with water. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-5-chlorotoluene.

Step 2: Radical Bromination to Yield this compound

This step involves the free-radical bromination of the methyl group on the toluene derivative.

Materials:

-

2-bromo-5-chlorotoluene

-

N-Bromosuccinimide (NBS)

-

AIBN (2,2'-Azobisisobutyronitrile) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or other suitable solvent

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a light source (e.g., a 250W sun lamp), dissolve the 2-bromo-5-chlorotoluene from Step 1 in CCl₄.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of AIBN or BPO to the solution.

-

Heat the mixture to reflux while irradiating with the lamp to initiate the radical reaction.

-

Continue refluxing until all the NBS (which is denser than CCl₄) has been converted to succinimide (which is less dense and will float).

-

Cool the reaction mixture and filter off the succinimide by-product.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by recrystallization from a suitable solvent like hexane to yield this compound as a white to off-white solid.

Applications in Drug Development

Halogenated compounds are pivotal in medicinal chemistry as the inclusion of halogens can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties.[1] this compound serves as a key starting material in the synthesis of various biologically active compounds.[1]

Synthesis of Carbazole Alkaloids

A primary application lies in the synthesis of carbazole alkaloids and their analogs.[1] Carbazoles are a class of nitrogen-containing heterocyclic compounds found in many natural products and pharmaceuticals with a wide range of biological activities. The protocol below outlines a typical sequence involving a nucleophilic substitution followed by a Cadogan cyclization.[1]

Protocol: Synthesis of a Substituted Carbazole

-

N-Alkylation: To a solution of an appropriate amino-nitrobiphenyl (e.g., 2-amino-2'-nitrobiphenyl, 1 equivalent) in DMF, add a non-nucleophilic base like DIPEA (1.5 equivalents).[1]

-

Slowly add a solution of this compound (1.1 equivalents) in DMF to the mixture at room temperature.[1] The more reactive benzylic bromide will be displaced by the amine nucleophile.

-

Stir the reaction for 12-24 hours, monitoring by TLC.[1]

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

-

Cadogan Cyclization: The resulting intermediate is then subjected to reductive cyclization (e.g., using a phosphite reagent like triethyl phosphite) to form the carbazole ring system.

Synthesis of Isoindolinones

This compound is an excellent precursor for constructing isoindolinone scaffolds, which are of interest for their potential biological activities.[2] The synthesis can often be achieved in a one-pot reaction with primary amines, proceeding via a sequential nucleophilic substitution and an intramolecular cyclization.[2]

Protocol: Synthesis of N-substituted 5-chloro-isoindolinones

-

To a solution of this compound (1.0 mmol) in DMF (10 mL), add the desired primary amine (1.1 mmol) and a base such as potassium carbonate (2.0 mmol).[2]

-

Stir the reaction mixture at the appropriate temperature (e.g., 80-100 °C) for 12-18 hours.[2]

-

Monitor the reaction's progress by thin-layer chromatography (TLC).[2]

-

Once the starting material is consumed, cool the mixture to room temperature and pour it into ice water to precipitate the product.[2]

-

Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization.

Caption: Workflow for the synthesis of isoindolinone derivatives.

Analytical Quality Control: Isomeric Purity Assessment

Ensuring the isomeric purity of starting materials is critical for the consistency of research outcomes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds, making it well-suited for this purpose.[6]

Protocol: Isomeric Purity Determination by GC-MS [6]

1. Sample Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent like dichloromethane or hexane.[6]

-

Working Standard (10 µg/mL): Dilute the stock solution to a concentration of 10 µg/mL with the same solvent.[6]

2. GC-MS Conditions:

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

-

Injector: Split mode (e.g., 50:1) at 250°C.[6]

-

Injection Volume: 1 µL.[6]

-

Oven Program: Initial temperature 80°C, hold for 2 min; ramp at 10°C/min to 280°C; hold for 5 min.[6]

-

MSD Transfer Line: 280°C.[6]

-

Ion Source: Electron Ionization (EI) at 70 eV, temperature 230°C.[6]

-

Mass Range: m/z 50-350.[6]

3. Data Analysis:

-

Identify the peaks corresponding to the desired compound and any potential positional isomers based on their retention times and mass spectra fragmentation patterns.[6]

-

Quantify the relative percentage of each isomer by calculating the area of each peak relative to the total area of all isomeric peaks.[6]

Troubleshooting Common Synthetic Issues

Low yields in nucleophilic substitution reactions with this reagent are often due to competing side reactions or suboptimal conditions.[3]

| Issue | Cause | Solution |

| Low Yield | E2 Elimination: Formation of 2-bromo-5-chlorostyrene, especially with strong, sterically hindered bases.[3] | Use a non-bulky base (e.g., NaH, K₂CO₃) instead of a bulky one (e.g., potassium tert-butoxide). Run the reaction at a lower temperature to favor the Sₙ2 pathway.[3] |

| Di-substitution: Occurs with multifunctional nucleophiles or a large excess of the nucleophile.[3] | Carefully control the stoichiometry to a 1:1 molar ratio. If the issue persists, add the electrophile (this compound) slowly to the nucleophile solution.[3] | |

| Hydrolysis: The starting material reacts with trace water to form (2-Bromo-5-chlorophenyl)methanol, which can further react to form an ether byproduct.[3] | Ensure all glassware is oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: This compound is corrosive and causes severe skin burns and eye damage.[7][8] It is toxic if inhaled, ingested, or in contact with skin, and the effects may be delayed.[9]

-

Handling:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and safety goggles or a face shield.[8][10]

-

Avoid dust formation. Use spark-proof tools and explosion-proof equipment.[7][8]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

-

-

First-Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7][8]

-

Skin: Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[7][8]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[7][8]

-

Conclusion

This compound is a strategically important synthetic intermediate whose value is derived from its unique reactivity profile. The ability to perform selective chemical transformations on the benzylic bromide while leaving the aryl halides intact for subsequent reactions makes it an invaluable tool for researchers in drug discovery and development.[1] Its utility in constructing complex molecular scaffolds like carbazoles and isoindolinones highlights its importance in medicinal chemistry.[1][2] The detailed protocols, analytical methods, and safety data provided in this guide serve as a comprehensive resource for scientists working with this versatile compound.

References

-

Safety Data Sheet for 2-Bromo-1-bromomethyl-5-chlorobenzene. Fine-best. [Link]

-

1-(Bromomethyl)-4-chlorobenzene. PubChem. [Link]

-

1-(Bromomethyl)-4-chlorobenzene. Synthonix. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.ca [fishersci.ca]

- 9. 1-(Bromomethyl)-4-chlorobenzene(622-95-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 1,2-Bis(bromomethyl)-4-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(bromomethyl)-4-chlorobenzene is a halogenated aromatic compound with significant potential as a building block in organic synthesis. Its structure, featuring two reactive benzylic bromide functionalities and a chloro substituent on the aromatic ring, makes it a versatile precursor for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, a plausible synthetic pathway, predicted molecular characteristics, and anticipated reactivity. Due to the limited specific data for this compound in publicly available literature, this guide supplements known information with data from closely related analogs to provide a predictive and practical resource for researchers.

Chemical Identity and Physicochemical Properties

This compound is identified by the CAS number 31684-14-7. While detailed experimental data on its physical properties are not extensively reported, its basic molecular characteristics can be determined.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 31684-14-7 | [1] |

| Molecular Formula | C₈H₇Br₂Cl | [2] |

| Molecular Weight | 298.40 g/mol | [2] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)CBr)CBr | - |

| InChI Key | MUTSJBZAMXKKFL-UHFFFAOYSA-N | [2] |

Note: Some sources may list an incorrect molecular formula (C₇H₅Br₂Cl) and molecular weight for this CAS number, which corresponds to an isomer.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis would proceed via the reaction of 4-chloro-o-xylene with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator, like azobisisobutyronitrile (AIBN) or benzoyl peroxide, under photolytic or thermal conditions. The use of a non-polar solvent, such as carbon tetrachloride or cyclohexane, is typical for such reactions.

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (Adapted from similar transformations)

The following is a generalized, self-validating protocol for the synthesis of bis(bromomethyl)arenes, adapted for the preparation of this compound. Caution: This reaction should be performed in a well-ventilated fume hood, as it involves the use of hazardous reagents and generates hydrogen bromide as a byproduct.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a light source (e.g., a 250W sunlamp), add 4-chloro-o-xylene (1 equivalent) and a suitable solvent (e.g., carbon tetrachloride or cyclohexane).

-

Addition of Reagents: Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.

-

Reaction Conditions: Heat the mixture to reflux while irradiating with the light source. The reaction progress can be monitored by TLC or GC-MS by observing the disappearance of the starting material and the appearance of mono- and di-brominated products.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Molecular Structure and Spectroscopic Analysis (Predicted)

Detailed experimental spectroscopic data for this compound is not available in the public domain. However, based on its structure and data from analogous compounds such as 1,2-bis(bromomethyl)benzene and its isomers, we can predict the key features of its NMR and IR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum in CDCl₃ is expected to show two main signals:

-

A singlet for the four benzylic protons of the two bromomethyl groups (-CH₂Br), likely in the range of δ 4.5-4.8 ppm.

-

A set of signals for the three aromatic protons. Due to the substitution pattern, these would likely appear as a doublet, a singlet (or a narrowly split doublet), and a doublet in the aromatic region (δ 7.2-7.6 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum in CDCl₃ would be expected to show:

-

A signal for the benzylic carbons (-CH₂Br) around δ 30-33 ppm.

-

Four distinct signals for the aromatic carbons, with two quaternary carbons (C-Cl and the two C-CH₂Br) and three protonated carbons.

Predicted IR Spectrum

The key IR absorption bands would likely include:

-

C-H stretching of the aromatic ring (~3030-3100 cm⁻¹)

-

C-H stretching of the CH₂ groups (~2850-2960 cm⁻¹)

-

C=C stretching of the aromatic ring (~1450-1600 cm⁻¹)

-

C-Br stretching (~550-650 cm⁻¹)

-

C-Cl stretching (~1000-1100 cm⁻¹)

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the high reactivity of its two benzylic bromide groups. These groups are excellent electrophiles and are susceptible to nucleophilic substitution reactions (likely proceeding via an Sₙ2 mechanism), making this molecule a valuable building block for the synthesis of various larger structures.

Nucleophilic Substitution Reactions

Both bromomethyl groups can react with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the introduction of the 4-chloro-1,2-xylylene moiety into various molecular scaffolds. The presence of two reactive sites allows for the formation of cyclic structures when reacted with dinucleophiles.

Caption: General reactivity pathways for this compound.

Applications in Drug Development and Materials Science

While specific applications for this compound are not well-documented, its structure suggests its utility as a precursor for the synthesis of various heterocyclic compounds, some of which could have interesting biological activities. For instance, reaction with primary amines could lead to the formation of substituted isoindolines, a scaffold present in some pharmaceutically active molecules.

In materials science, bis(bromomethyl)benzenes are used as cross-linking agents and as monomers for the synthesis of polymers with specific properties. The chloro-substituent on the aromatic ring of this particular molecule could be used to fine-tune the electronic and physical properties of such materials.

Safety and Handling

This compound is expected to be a hazardous substance. Based on the known properties of similar benzylic bromides, it is likely to be a lachrymator and a corrosive compound that can cause severe skin burns and eye damage. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

Conclusion

This compound is a potentially valuable, yet under-documented, building block for organic synthesis. This guide has provided a predictive overview of its properties, a plausible synthetic route, and its likely reactivity based on established chemical principles and data from related compounds. Further experimental investigation into the synthesis, characterization, and applications of this molecule is warranted to fully explore its potential in drug discovery and materials science.

References

- A Comparative Guide to the Reactivity of Bis(chloromethyl) Aromatic Isomers - Benchchem. (URL not available)

- A Comparative Kinetic Analysis of 1-Bromo-2-(bromomethyl)-4-chlorobenzene and Related Benzyl Bromide Derivatives in Nucleophilic - Benchchem. (URL not available)

- A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery - Benchchem. (URL not available)

- CAS 31684-14-7 1,2-Bis-bromomethyl-4-chloro-benzene - Pharma Innov

- The Versatility of 1-Bromo-2-(bromomethyl)-4-chlorobenzene in Organic Synthesis: A Gateway to Novel Isoindolinones - Benchchem. (URL not available)

- Technical Support Center: Synthesis with 1-Bromo-2-(bromomethyl)-4-chlorobenzene - Benchchem. (URL not available)

- A Comparative Guide to the Synthetic Utility of 1-Bromo-2-(bromomethyl)-4-chlorobenzene and Other Benzyl Bromides - Benchchem. (URL not available)

-

1-(Bromomethyl)-4-chlorobenzene | C7H6BrCl | CID 69329 - PubChem. (URL: [Link])

- CAS:31684-14-7 FT-0712453 1,2-bis(bromomethyl) - Finetech Chem. (URL not available)

Sources

1,2-Bis(bromomethyl)-4-chlorobenzene synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1,2-Bis(bromomethyl)-4-chlorobenzene

Introduction: A Versatile Bifunctional Building Block

This compound is a key bifunctional electrophile in organic synthesis, prized for its role as a versatile building block in the construction of complex molecular architectures. Its structure is characterized by two highly reactive benzylic bromide groups and a more stable chloro-substituted aromatic ring. This differential reactivity allows for selective and sequential functionalization, making it an invaluable intermediate for researchers in medicinal chemistry and materials science.[1][2] Specifically, its application in the synthesis of novel heterocyclic compounds, such as isoindolinones and carbazole derivatives, highlights its importance in drug discovery and development programs.[1][3] This guide provides a comprehensive overview of its primary synthesis pathway, detailed experimental protocols, and critical insights into the underlying chemical principles.

Core Synthesis Pathway: Free-Radical Bromination of 4-Chloro-o-xylene

The most direct and widely employed method for synthesizing this compound is through the free-radical side-chain bromination of the readily available starting material, 4-chloro-o-xylene.[4][5][6] This reaction selectively targets the benzylic hydrogens of the two methyl groups, leaving the aromatic ring untouched.

Principle and Rationale

The efficacy of this pathway hinges on the principles of radical chain reactions. The benzylic C-H bonds in 4-chloro-o-xylene are significantly weaker than aryl C-H bonds, and the resulting benzylic radical intermediate is stabilized by resonance with the aromatic ring.[7] This inherent stability dictates the high regioselectivity of the reaction.

Choice of Reagents:

-

Brominating Agent: While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is the reagent of choice for benzylic brominations.[8][9] NBS provides a low, constant concentration of molecular bromine throughout the reaction, which is generated in situ. This controlled delivery is crucial for favoring the radical substitution pathway and suppressing competitive electrophilic addition to the aromatic ring.[9]

-

Radical Initiator: The reaction requires an initiator to generate the initial bromine radical and start the chain process. This is typically achieved using either a chemical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical initiation with UV light.[8][10][11] The initiator decomposes under heat or light to form radicals, which then propagate the chain reaction.[7][8]

-

Solvent: The reaction is typically performed in an inert, non-polar solvent that does not participate in the radical reaction. Carbon tetrachloride (CCl₄) has been traditionally used, but due to its toxicity and environmental concerns, alternative solvents like acetonitrile or cyclohexane are now preferred.[12][13]

Reaction Mechanism and Workflow

The process follows a classic radical chain mechanism:

-

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating or UV irradiation to form radicals. These radicals then react with NBS to generate a bromine radical (Br•).

-

Propagation:

-

A bromine radical abstracts a benzylic hydrogen from one of the methyl groups of 4-chloro-o-xylene, forming a stable benzylic radical and hydrogen bromide (HBr).

-

The benzylic radical then reacts with a molecule of NBS (or Br₂ generated from NBS and HBr) to form the mono-brominated product and a new bromine radical, which continues the chain.

-

This process is repeated on the second methyl group to yield the desired this compound.

-

-

Termination: The reaction concludes when two radicals combine, terminating the chain.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale.

Materials and Reagents

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Chloro-o-xylene | 615-60-1 | C₈H₉Cl | 140.61 | Starting Material |

| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | Brominating Agent |

| 2,2'-Azobisisobutyronitrile (AIBN) | 78-67-1 | C₈H₁₂N₄ | 164.21 | Radical Initiator |

| Carbon Tetrachloride (CCl₄) | 56-23-5 | CCl₄ | 153.82 | Solvent |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | Recrystallization Solvent |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

UV lamp (e.g., 250W) or incandescent light bulb[14]

-

Buchner funnel and filter flask

-

Standard laboratory glassware

-

Rotary evaporator

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chloro-o-xylene (e.g., 0.05 mol, 7.03 g), N-bromosuccinimide (NBS) (0.105 mol, 18.69 g), and carbon tetrachloride (100 mL).

-

Initiation: Add a catalytic amount of AIBN (e.g., 0.0025 mol, 0.41 g) to the mixture.

-

Reaction: Place a UV lamp or a strong incandescent light bulb adjacent to the flask. Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction is often initiated when the orange color of bromine appears and is consumed.[12][14]

-

Monitoring: The reaction progress can be monitored by observing the consumption of the starting material via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A key visual cue is the solid succinimide, a byproduct, which is less dense than CCl₄ and will float as it forms.[1] The reaction is typically complete within 1-3 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

-

Remove the succinimide by vacuum filtration and wash the solid with a small amount of cold CCl₄.[1]

-

Combine the filtrates and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) in a separatory funnel to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

The resulting crude product, a solid, can be purified by recrystallization. Dissolve the solid in a minimal amount of hot hexane and allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization of the pure product.[1][12]

-

Collect the white crystalline product by vacuum filtration.

-

Data and Characterization

| Property | Value |

| Molecular Formula | C₈H₆Br₂Cl |

| Molecular Weight | 313.40 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 88-92 °C |

| Expected Yield | 85-95% |

Spectroscopic Data: The structure of the product should be confirmed using spectroscopic methods. For ¹H NMR (in CDCl₃), the expected signals would be a singlet for the two equivalent -CH₂Br groups at approximately δ 4.6 ppm and multiplets in the aromatic region (δ 7.2-7.6 ppm) corresponding to the three aromatic protons.[12]

Safety, Handling, and Disposal

Hazard Identification:

-

This compound: Is a corrosive substance that can cause severe skin burns and eye damage.[15][16] It is also a lachrymator (tear-inducing).

-

N-Bromosuccinimide (NBS): Is an irritant and should be handled with care. It can decompose over time, releasing bromine.[11]

-

Carbon Tetrachloride (CCl₄): Is a toxic and environmentally hazardous substance, suspected of causing cancer. It should only be used in a certified chemical fume hood.

-

AIBN: Is flammable and can decompose violently if heated improperly.

Personal Protective Equipment (PPE):

-

Always work in a well-ventilated chemical fume hood.[17][18]

-

Wear chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN 166(EU) or NIOSH (US) standards, and a flame-resistant lab coat.[19][20]

Handling and First Aid:

-

Avoid inhalation of dust and vapors.[17]

-

Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[15][17][20]

-

If ingested, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[17][20]

Disposal:

-

All chemical waste, including solvents and reaction residues, must be disposed of in appropriately labeled hazardous waste containers according to local, regional, and national regulations.[17][19] Do not discharge to sewer systems.[19]

References

- A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2ovy3ALTSac4Tl5vi642IUiKhML8hWsdIjCGopeEzW2UKWt35JcozQ_k-o1Ht5aaXWct843EKJ7CfyWQPUhqM8Sp3KU8TyeP9q7DeSfnT810ajBniqIDav9RURPCgUj-PVREDZr3XmfzgGuiQUFzKmoXZJfTkicgft0ADECnSKBtHLhWTMU5zTaJlnODYE5KA3bx_brwZ_sXSeAZPcS6hiTyHO8Gc0cqRg-KetIid7G2sviXHLZV8K701GR9iVvBfrreZ709J64KUOfQs1g0R]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC389850050]

- 1-Bromo-4-(bromomethyl)-2-chlorobenzene Safety Data Sheets - Echemi. [URL: https://www.echemi.com/sds/1-bromo-4-(bromomethyl)-2-chlorobenzene-cas-158545-69-6.html]

- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/msds?partNumber=AC389850050]

- 1 - Safety Data Sheet - Biosynth. [URL: https://www.biosynth.com/msds/FB19053]

- Method of brominating the side chain of an alkyl benzene - Google Patents. [URL: https://patents.google.

- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/order/msds/AC389850050]

- 4-broMo-1,2-bis(broMoMethyl)benzene synthesis - ChemicalBook. [URL: https://www.chemicalbook.

- The Versatility of 1-Bromo-2-(bromomethyl)-4-chlorobenzene in Organic Synthesis: A Gateway to Novel Isoindolinones - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLbTxqTvvzHJD9d1kthgRcbxHqwjGJWqSJPBagJqJoS0XhftORe9ViMN29yGBQJM03r0iTUetIVPNYAKxJkmiqxoXOc4ou_dLE9YAO128o-e-HfBiWtwTDkzMLQfHVU6qrDeTtHdZqlvmJqCR7JKE-hwG5_SMCDS9Ob-5yNlKsyL9-GLWnHQbrDeqICpzh000S2lMznhoxMKY0N1lkAqa_Cqdaj_Ve_DvqfzDQLjHud0VKrgnvn4YeuZpZrG-RRs8RhmXkjp2H4qb5Qg5F]

- Technical Support Center: Synthesis with 1-Bromo-2-(bromomethyl)-4-chlorobenzene - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfkUlMp0othROVQStSHl1KC7pHR5IrUiNPb5RBWhWLzK73X2FBYPQrRKpX89zHW2WmseljUFqq2gtmzGHWkJhyXlG8Tz2Oyb1oWpAk5Gxcu0-KUvdBn6MWANYxsltjI6w5LQ75-RMTSN3--HQxtjHhxKhqDSO3EYiVmkrZ3SeBnTXnqzfln4f1p23anlP_wxFNn48-5yly3eGY-BvdWpFSA6Fb-P7KvFGQ==]

- Preparation of 1,2-bis(dibromomethyl)benzene - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-1-2-bis-dibromomethyl-benzene/]

- A Comparative Guide to the Synthetic Utility of 1-Bromo-2-(bromomethyl)-4-chlorobenzene and Other Benzyl Bromides - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdyqg493LrmP8X7RIIx59ywEH2ARBYjyohmKvzck6RCaGNYWdCAQmBn774TsKhnPzlM7fZ0rIuruzWXpprBgJ4FPCS6Qsk7i_fXBKsneTdRe-P1y6KYJX8tIaF-pDIHdkQKczYgpsBG1yeGREFtt2DzgITATc6tytNp2qUrKAm-ovCMdvMhqDAZYL1AV4_sGNiapvI2Pb1PGJ6KugmPctSzE5bAQByVlW576pS4-10QGMaKYXhziyA5Z4q24v4kEgGo2bFeSphGgsE0k-]

- N-Bromosuccinimide - Wikipedia. [URL: https://en.wikipedia.org/wiki/N-Bromosuccinimide]

- N-Bromosuccinimide - Wikipedia (PDF). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH51xbZlQRzzhyDsXNpAE0q9WH3aCS-ZvAhZq3E9SqgWaeTSv5e5dZ15C0PeTtzqeQ91iwGmhwQr2COu-zcvcFARGmxrAwNopqBC_ZHVgtbKSlkxOFYUcIHqjM2YvJ0moCHQ9CdKfRscLLH3BRtWpVuF10jk-J-pesiIYmk3hYSesC8UfdAmf0udKeAng==]

- 4-Chloro-o-xylene | C8H9Cl | CID 32886 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-o-xylene]

- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2011/06/10/reagent-friday-n-bromosuccinimide-nbs/]

- Side-Chain Reactions of Benzene Derivatives - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/18%3A_Aromatic_Substitution_Reactions/18.

- 1-(Bromomethyl)-4-chlorobenzene | C7H6BrCl | CID 69329 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromomethyl-4-chlorobenzene]

- Process for side-chain bromination of alkylbenzenes - Google Patents. [URL: https://patents.google.

- 1-(Bromomethyl)-4-chlorobenzene(622-95-7) - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6710408.htm]

- 4-Chloro-o-xylene, 98% - Otto Chemie Pvt Ltd. [URL: https://www.ottokemi.com/4-chloro-o-xylene-98-cas-615-60-1]

- 4-Chloro-o-xylene - SIELC Technologies. [URL: https://sielc.com/product/4-chloro-o-xylene/]

- Free-radical halogenation - Wikipedia. [URL: https://en.wikipedia.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Chloro-o-xylene | C8H9Cl | CID 32886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-o-xylene, 98% - 615-60-1 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 6. 4-Chloro-o-xylene | SIELC Technologies [sielc.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. US3528899A - Method of brominating the side chain of an alkyl benzene - Google Patents [patents.google.com]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. 4-broMo-1,2-bis(broMoMethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 13. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]

- 14. prepchem.com [prepchem.com]

- 15. biosynth.com [biosynth.com]

- 16. 1-(Bromomethyl)-4-chlorobenzene | C7H6BrCl | CID 69329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.ca [fishersci.ca]

- 18. fishersci.com [fishersci.com]

- 19. echemi.com [echemi.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to 1,2-Bis(bromomethyl)-4-chlorobenzene: Synthesis, Reactivity, and Applications in Medicinal Chemistry

This technical guide provides a comprehensive overview of 1,2-bis(bromomethyl)-4-chlorobenzene, a versatile bifunctional electrophile for advanced organic synthesis. While specific literature on this exact molecule is limited, its chemical behavior is governed by well-established principles of reactivity associated with its constituent functional groups. This document extrapolates from data on analogous structures, such as 1,2-bis(bromomethyl)benzene and other substituted derivatives, to provide a robust framework for its application in research and drug development. We will delve into its synthesis, core reactivity, potential applications in constructing complex molecular scaffolds, and essential safety protocols.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic hydrocarbon featuring two highly reactive benzylic bromide moieties.[1] This dual functionality makes it an excellent building block for introducing a 4-chloro-ortho-xylylene bridge into target molecules, a common strategy for building rigid, pharmacologically relevant scaffolds.

The IUPAC name for this compound is This compound .[1] Its core identity and key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzene, 1,2-bis(bromomethyl)-4-chloro- | [1] |

| CAS Number | 31684-14-7 | [1] |

| Molecular Formula | C₈H₇Br₂Cl | [1] |

| Molecular Weight | 298.4 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | |

| Melting Point | 91-94 °C (Value for parent compound 1,2-bis(bromomethyl)benzene) | [2] |

| Boiling Point | Decomposes upon heating (Predicted) | |

| Solubility | Soluble in ethanol, ether, chloroform; slightly soluble in petroleum ether (Predicted based on parent compound) | [2] |

Synthesis and Mechanistic Rationale

The most direct and industrially scalable synthesis of this compound involves the free-radical bromination of 4-chloro-1,2-dimethylbenzene (4-chloro-o-xylene). This reaction proceeds via a well-understood chain mechanism initiated by light or a radical initiator.

Mechanism: Free-Radical Bromination

The reaction is initiated by the homolytic cleavage of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), or by UV irradiation. The resulting radicals abstract a hydrogen atom from one of the benzylic methyl groups of the starting xylene, generating a resonance-stabilized benzylic radical. This radical then reacts with N-bromosuccinimide (NBS) to form the monobrominated product and a succinimidyl radical, which continues the chain reaction. The process is repeated on the second methyl group to yield the desired dibrominated product.

The choice of NBS over elemental bromine (Br₂) is critical for this transformation. NBS maintains a low, steady concentration of bromine in the reaction mixture, which favors the desired radical substitution pathway over competing electrophilic aromatic substitution on the electron-rich benzene ring.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the benzylic bromination of substituted xylenes.[3]

-

Setup: In a certified fume hood, equip a round-bottomed flask with a reflux condenser and a magnetic stirrer. Charge the flask with 4-chloro-1,2-dimethylbenzene (1.0 eq.), N-bromosuccinimide (2.1 eq.), a catalytic amount of AIBN (0.05 eq.), and an inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Reaction: Heat the mixture to reflux. The reaction can be monitored by TLC or GC to observe the consumption of the starting material and the formation of mono- and di-brominated intermediates.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath to precipitate the succinimide byproduct.

-

Filtration: Filter the cold mixture to remove the solid succinimide. Wash the solid with a small amount of cold solvent to recover any trapped product.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as hexane or an ethanol/water mixture, to yield the pure this compound as a crystalline solid.[3]

Core Reactivity and Applications in Drug Development

The synthetic utility of this compound is anchored in the high reactivity of its two benzylic bromide groups. These groups are excellent electrophiles, readily participating in nucleophilic substitution reactions (primarily SN2) with a wide range of nucleophiles. This bifunctionality allows the compound to act as a molecular "staple," cyclizing with dinucleophiles to form rigid heterocyclic systems.

Halogenated compounds are of immense importance in medicinal chemistry, as the inclusion of atoms like chlorine can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[4][5]

Key Applications:

-

Scaffold Synthesis: It is an ideal precursor for synthesizing isoindoline, isoquinoline, and other fused heterocyclic scaffolds. These structures are prevalent in numerous biologically active molecules.

-

Linker Chemistry: It can be used to link two different molecular fragments, serving as a rigid spacer in the design of PROTACs or other targeted therapeutics.

-

Synthesis of Carbazole Analogs: The related compound, 1-bromo-2-(bromomethyl)-4-chlorobenzene, is a key starting material for synthesizing carbazole alkaloids, demonstrating the utility of the 2-bromo-5-chlorobenzyl moiety in drug discovery.[4]

Caption: General reaction pathway illustrating the use as a bifunctional electrophile.

Experimental Protocol: Synthesis of a Substituted Isoindoline

This protocol illustrates the use of this compound in a one-pot cyclization reaction to form an N-substituted 5-chloroisoindoline, a valuable scaffold in medicinal chemistry. The procedure is adapted from methodologies using similar electrophiles.[6]

-

Setup: To a solution of this compound (1.0 mmol) in a suitable polar aprotic solvent such as dimethylformamide (DMF) (10 mL), add a primary amine (e.g., benzylamine, 1.1 mmol) and a non-nucleophilic base such as potassium carbonate (2.5 mmol).[6]

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) to facilitate the reaction. Monitor the progress by TLC. The reaction proceeds via a sequential double nucleophilic substitution.

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.[6]

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts, followed by a cold non-polar solvent like hexane to remove non-polar impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure N-substituted 5-chloroisoindoline.

Safety and Handling

This compound, like other benzylic bromides, is expected to be a hazardous chemical. It should be handled with extreme care by trained personnel in a well-ventilated chemical fume hood.[7] Benzylic bromides are known lachrymators (tear-producing agents) and are corrosive.[2]

| Hazard Class | Statement | GHS Pictogram |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (Predicted) | GHS05 (Corrosion) |

| Eye Damage | Causes serious eye damage (Predicted) | GHS05 (Corrosion) |

| Acute Toxicity | Harmful if swallowed or inhaled (Predicted) | GHS07 (Exclamation Mark) |

The hazard information is extrapolated from safety data for structurally similar compounds like 1-(bromomethyl)-4-chlorobenzene.[8][9][10]

Precautions for Safe Handling:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[7] Ensure a safety shower and eyewash station are readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust.[9] Prevent dust formation during handling.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents and bases.[9] Store locked up.[9]

References

-

Fine Organics. Safety Data Sheet: 2-Bromo-1-bromomethyl-5-chlorobenzene. Fine Organics. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 158545696, 1,2-bis(bromomethyl)benzene. PubChem. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69329, 1-(Bromomethyl)-4-chlorobenzene. PubChem. Available from: [Link]

-

J&K Scientific. 1-(Bromomethyl)-4-chlorobenzene. J&K Scientific. Available from: [Link]

-

Synthonix. 1-(Bromomethyl)-4-chlorobenzene. Synthonix. Available from: [Link]

-

National Institute of Standards and Technology. 4-Chlorobenzyl bromide. NIST Chemistry WebBook. Available from: [Link]

-

G. S. Kumar, et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available from: [Link]

Sources

- 1. This compound | 31684-14-7 [amp.chemicalbook.com]

- 2. 1,2-Bis(bromomethyl)benzene | 91-13-4 [chemicalbook.com]

- 3. 4-broMo-1,2-bis(broMoMethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biosynth.com [biosynth.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.ca [fishersci.ca]

- 10. 1-(Bromomethyl)-4-chlorobenzene | C7H6BrCl | CID 69329 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Analysis of 1,2-Bis(bromomethyl)-4-chlorobenzene

Introduction

1,2-Bis(bromomethyl)-4-chlorobenzene is a substituted aromatic compound of significant interest in organic synthesis, serving as a versatile building block for the construction of more complex molecules in pharmaceutical and materials science research. Its utility stems from the two reactive bromomethyl groups, which can readily participate in nucleophilic substitution reactions. Accurate structural confirmation and purity assessment of this compound are paramount, and for this, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable.

This guide provides a detailed analysis of the ¹H NMR, ¹³C NMR, and IR spectral data expected for this compound. We will move beyond simple data reporting to explain the underlying principles that give rise to the observed spectral features, offering a framework for researchers to confidently identify and characterize this molecule. The methodologies for data acquisition are also detailed, ensuring a comprehensive understanding from sample preparation to spectral interpretation.

Molecular Structure and Symmetry Considerations

Before delving into the spectra, a structural analysis is crucial as it dictates the number and type of signals we expect to observe. The chlorine atom at the C4 position desymmetrizes the molecule. Consequently, all six carbons of the benzene ring and the two benzylic carbons are chemically non-equivalent. Similarly, the three aromatic protons and the four benzylic protons (in two CH₂ groups) are also chemically distinct. This lack of symmetry is key to interpreting the complexity of the resulting spectra.

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, we anticipate signals in two distinct regions: the aromatic region and the aliphatic (benzylic) region.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-6 | ~7.45 | d | 1H | J(H6-H5) ≈ 8.0 Hz |

| H-5 | ~7.35 | dd | 1H | J(H6-H5) ≈ 8.0, J(H5-H3) ≈ 2.0 Hz |

| H-3 | ~7.25 | d | 1H | J(H5-H3) ≈ 2.0 Hz |

| -CH₂Br (at C2) | ~4.65 | s | 2H | - |

| -CH₂Br (at C1) | ~4.60 | s | 2H | - |

Note: Predictions are based on analysis of related structures and substituent effects in CDCl₃ solvent. Actual values may vary slightly.

Interpretation and Causality

-

Aromatic Region (7.2-7.5 ppm): The three aromatic protons (H-3, H-5, H-6) form a complex splitting pattern known as an ABC system.

-

H-6: This proton is ortho to a bromomethyl group and meta to a chlorine atom. It is coupled only to H-5, and is thus expected to appear as a doublet. It is likely the most downfield of the aromatic protons due to the proximity of the two electron-withdrawing groups.

-

H-5: This proton is ortho to the chlorine atom and is coupled to both H-6 (ortho-coupling, ~8.0 Hz) and H-3 (meta-coupling, ~2.0 Hz). It will therefore appear as a doublet of doublets.

-

H-3: This proton is ortho to a bromomethyl group and is coupled only to H-5 via a weaker meta-coupling. It will appear as a doublet with a small coupling constant.

-

-

Benzylic Region (~4.6 ppm): The protons of the two bromomethyl (-CH₂Br) groups are significantly deshielded by the adjacent bromine atom and the aromatic ring, causing them to resonate downfield.[1] Due to the overall asymmetry of the molecule, the two -CH₂Br groups are chemically non-equivalent. However, their electronic environments are very similar, and their signals are expected to appear as two distinct singlets very close to each other.[1] It is possible that at lower field strengths, these two singlets may overlap and appear as a single broad singlet.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. As previously noted, the lack of symmetry in this compound means that all eight carbon atoms are unique and should produce eight distinct signals in a proton-decoupled spectrum.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic C-Cl | ~134-136 | Quaternary, weak intensity expected |

| Aromatic C-CH₂Br | ~136-139 | Quaternary, weak intensity expected |

| Aromatic C-CH₂Br | ~136-139 | Quaternary, weak intensity expected |

| Aromatic C-H | ~129-132 | CH |

| Aromatic C-H | ~129-132 | CH |

| Aromatic C-H | ~127-130 | CH |

| Benzylic -CH₂Br | ~30-33 | Benzylic halide carbon[2] |

| Benzylic -CH₂Br | ~30-33 | Benzylic halide carbon[2] |

Note: Predictions are based on typical chemical shift ranges for substituted benzenes.[3][4] The exact assignment of the aromatic carbons without 2D NMR techniques is non-trivial.

Interpretation and Causality

-

Aromatic Region (127-139 ppm): Six distinct signals are expected. The three carbons bearing substituents (C1, C2, C4) are quaternary and will typically show weaker signal intensity compared to the protonated carbons (C3, C5, C6).[5] The chemical shifts in this region are influenced by the inductive and resonance effects of both the chlorine and bromomethyl substituents.[6][7] The carbon directly attached to the electronegative chlorine atom (ipso-carbon) is expected to be significantly deshielded.

-

Benzylic Region (30-33 ppm): The two benzylic carbons are shielded compared to the aromatic carbons but are deshielded relative to simple alkanes due to the attached bromine atom. Their chemical shifts are characteristic of benzylic halides.[1][2] The slight difference in their chemical environments should result in two closely spaced signals.

Infrared (IR) Spectral Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Weak-Medium |

| 3000-2850 | sp³ C-H Stretch (in -CH₂Br) | Weak |

| 1600, 1475 | Aromatic C=C Ring Stretch | Medium |

| ~1210 | C-Br Stretch | Strong |

| ~1090 | C-Cl Stretch | Strong |

| 900-675 | Aromatic C-H Out-of-Plane Bending | Strong |

Interpretation and Causality

-

C-H Stretching: The spectrum will show weak to medium bands above 3000 cm⁻¹ characteristic of C-H bonds where the carbon is part of an aromatic ring (sp² hybridized).[8][9] Weaker bands just below 3000 cm⁻¹ are attributable to the C-H bonds of the benzylic methylene groups (sp³ hybridized).[10]

-

Aromatic Ring Vibrations: Absorptions of medium intensity around 1600 and 1475 cm⁻¹ are diagnostic for the carbon-carbon stretching vibrations within the benzene ring.[11]

-

Carbon-Halogen Stretches: Strong absorption bands in the fingerprint region are expected for the carbon-halogen bonds. The C-Br stretch typically appears around 1210 cm⁻¹, while the C-Cl stretch is found around 1090 cm⁻¹.[1] These strong signals are highly characteristic.

-

Out-of-Plane Bending: The substitution pattern on the benzene ring gives rise to strong C-H "out-of-plane" bending vibrations in the 900-675 cm⁻¹ region, which can be indicative of the 1,2,4-trisubstituted pattern.[9]

Experimental Methodologies

Protocol 1: NMR Sample Preparation and Acquisition

This protocol outlines the standard procedure for obtaining high-resolution ¹H and ¹³C NMR spectra for a solid organic compound like this compound.

Objective: To obtain high-quality 1D ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)[12]

-

High-quality 5 mm NMR tube

-

Deuterated chloroform (CDCl₃), 0.6-0.7 mL[12]

-

Pasteur pipette with cotton plug

-

Small vial

Procedure:

-

Sample Weighing: Accurately weigh the required amount of the solid sample into a small, clean vial.

-

Dissolution: Add ~0.7 mL of CDCl₃ to the vial. Chloroform-d is a common first choice for its excellent solubilizing power for many organic compounds and its single residual proton peak at ~7.26 ppm.[13]

-

Mixing: Gently swirl or vortex the vial to ensure the sample dissolves completely. If any particulate matter remains, it must be removed.

-

Filtration and Transfer: Draw the solution into a Pasteur pipette that has a small cotton plug at its base. Carefully filter the solution directly into the NMR tube to a height of approximately 4-5 cm. This removes any dust or insoluble impurities that can degrade spectral quality.[13]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Instrument Setup: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, and the sample will be shimmed to optimize the magnetic field homogeneity.

-

Spectrum Acquisition: Acquire the ¹H spectrum. Standard acquisition parameters usually involve a 90° pulse and a relaxation delay of 1-2 seconds. For the ¹³C spectrum, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope.[12]

Caption: Workflow for NMR Spectroscopy.

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a convenient technique for analyzing solid samples with minimal preparation.[14]

Objective: To obtain a high-quality IR spectrum to identify the functional groups present.

Materials:

-

This compound (1-2 mg)

-

FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Clean with a lint-free wipe dampened with a suitable solvent and allow it to evaporate completely.

-

Background Spectrum: With the clean, empty ATR crystal, acquire a background spectrum. This is crucial as it subtracts the absorbance from the air (CO₂, H₂O) and the crystal itself from the final sample spectrum.[15][16]

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.[17]

-

Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for obtaining a strong, high-quality spectrum.[18]

-

Sample Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber. Label the significant peaks corresponding to the key functional groups.

-

Final Cleaning: After analysis, retract the pressure arm, remove the sample, and thoroughly clean the ATR crystal surface as described in step 1.

Caption: Workflow for ATR-IR Spectroscopy.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, and IR spectra provides a robust and self-validating system for the structural confirmation of this compound. The ¹H NMR spectrum is characterized by a distinct ABC system in the aromatic region and two benzylic singlets. The ¹³C NMR spectrum confirms the presence of eight unique carbon environments, consistent with the molecule's asymmetry. Finally, the IR spectrum provides definitive evidence for the aromatic core and the carbon-halogen bonds. By correlating the data from these orthogonal techniques, researchers can achieve unambiguous identification of the target compound, ensuring the integrity of their subsequent scientific endeavors.

References

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Spectroscopy Online. (n.d.). Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates.

- Oregon State University. (2020). Carbon NMR Chemical Shifts.

- Gammadata. (n.d.). Tips for ATR Sampling.

- Reddit. (2020). Sample Preparation for Analysis by FT-IR with ATR.

- University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum.

- The Royal Society of Chemistry. (2016). Supporting Information for RSC Adv., 2016, 6, 43605.

- The Royal Society of Chemistry. (n.d.). Supporting information for Spectroscopic data of compounds 1a-f.

- Canadian Science Publishing. (n.d.). CHEMICAL SHIFTS IN THE N.M.R. SPECTRA OF SUBSTITUTED XYLENES.

- Thermo Fisher Scientific - DE. (n.d.). NMR Spectrum of Malathion & Xylene.

- Canadian Science Publishing. (n.d.). CHEMICAL SHIFTS IN THE N.M.R. SPECTRA OF SUBSTITUTED XYLENES.

- ChemicalBook. (n.d.). 1,2-Bis(bromomethyl)benzene(91-13-4) 13C NMR spectrum.

- Compound Interest. (2015). A guide to 13C NMR chemical shift values.

- ChemicalBook. (n.d.). 1,2-Bis(bromomethyl)benzene(91-13-4) 1H NMR spectrum.

- Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.

- PubMed Central. (n.d.). Solid-state NMR spectroscopy.

- University of Regensburg. (n.d.). 13C NMR Spectroscopy.

- Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube.

- Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment.

- ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.

- PubChem. (n.d.). 1-(Bromomethyl)-4-chlorobenzene.

- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0059810).

- Benchchem. (n.d.). Interpreting the 13C NMR Spectrum of 1-Bromo-2,4-dichlorobenzene: A Comparative Guide.

- Pearson. (n.d.). 13.10 INTERPRETATION OF IR SPECTRA.

- Chemistry Steps. (n.d.). Interpreting IR Spectra.

- PubChem. (n.d.). 1-(Bromomethyl)-3-chlorobenzene.

- ResearchGate. (n.d.). The 1 H NMR spectrum of 12 in a mixture of p-xylene-d10 and benzene....

- ChemicalBook. (n.d.). 1,2-Bis(bromomethyl)benzene(91-13-4)IR1.

- ChemicalBook. (n.d.). 1,2-Bis(chloromethyl)benzene(612-12-4) 13C NMR spectrum.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.

- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.

- NPTEL IIT Bombay. (2024, February 29). Week 7 : Lecture 31 : Interpretation of IR Spectra [Video]. YouTube.

- Sigma-Aldrich. (n.d.). 1-(Bromomethyl)-4-chlorobenzene.

- Doc Brown's Chemistry. (n.d.). C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum.

- Doc Brown's Chemistry. (n.d.). C6H5Cl infrared spectrum of chlorobenzene.

- ChemicalBook. (n.d.). 4-Bromochlorobenzene(106-39-8) 1H NMR spectrum.

Sources

- 1. rsc.org [rsc.org]

- 2. Carbon NMR Chemical Shifts [sites.science.oregonstate.edu]

- 3. compoundchem.com [compoundchem.com]

- 4. youtube.com [youtube.com]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Interpreting IR Spectra [chemistrysteps.com]

- 9. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. askthenerd.com [askthenerd.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. How To [chem.rochester.edu]

- 14. gammadata.se [gammadata.se]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. reddit.com [reddit.com]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

solubility of 1,2-Bis(bromomethyl)-4-chlorobenzene in organic solvents

An In-depth Technical Guide to the Solubility of 1,2-Bis(bromomethyl)-4-chlorobenzene in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal trifunctional aromatic building block in modern organic synthesis, particularly within medicinal chemistry and drug development.[1] Its utility as a precursor for complex molecular scaffolds, such as isoindolinone-based histone deacetylase (HDAC) inhibitors and carbazole derivatives, is well-documented.[1][2] The success of synthetic routes employing this intermediate is fundamentally dependent on its solubility in various reaction media. A comprehensive understanding of its solubility profile is therefore not merely academic but a prerequisite for efficient reaction design, optimization, and purification. This guide provides a detailed examination of the physicochemical properties of this compound, the theoretical principles governing its solubility, and robust, field-proven experimental protocols for its empirical determination.

Physicochemical Profile and Structural Rationale for Solubility

To predict and understand the solubility of this compound, we must first analyze its molecular structure and inherent physicochemical properties. The molecule's architecture—a chlorinated benzene ring substituted with two bromomethyl groups—offers immediate insights into its expected behavior in different solvent environments.

The core of the molecule is a benzene ring, which is inherently nonpolar and hydrophobic. The presence of a chlorine atom and two highly reactive benzylic bromide moieties introduces polarity.[2] The benzylic bromides, in particular, are susceptible to nucleophilic substitution, which is a key aspect of this compound's synthetic utility.[1][2] However, the molecule lacks hydrogen bond-donating groups, which will significantly limit its solubility in protic solvents like water. Based on the "like dissolves like" principle, the compound is predicted to be more soluble in nonpolar or moderately polar aprotic organic solvents that can engage in van der Waals forces and dipole-dipole interactions.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 31684-14-7 | [4] |

| Molecular Formula | C₈H₇Br₂Cl | [4] |

| Molecular Weight | 298.4 g/mol | [4] |

| Appearance | White to off-white solid/powder | [2][5] |

| Melting Point | 49-53 °C | [2] |

| Boiling Point | 145-150 °C at 10 mmHg | [2] |

Theoretical Framework: "Like Dissolves Like"

The solubility of a solid solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A substance dissolves if the energy released from solute-solvent interactions is sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.

For this compound, its largely nonpolar aromatic structure suggests it will be most soluble in solvents with similar characteristics.[6]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The nonpolar benzene ring of the solute should interact favorably with these solvents.

-

Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF)): These solvents possess dipole moments but do not have hydrogen bond-donating capabilities. The polar C-Cl and C-Br bonds in the solute can engage in dipole-dipole interactions with these solvents, often leading to good solubility. Indeed, DMF is a common solvent for reactions involving this compound.[1][7]

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are characterized by strong hydrogen bonding networks. Since this compound cannot donate hydrogen bonds, it cannot effectively integrate into this network, resulting in poor solubility.[6][8]

Predicted and Reported Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | Moderate to High | Favorable van der Waals interactions with the aromatic ring. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF) | High | Strong dipole-dipole interactions. DMF is a common reaction solvent.[1][7] |

| Polar Protic | Water, Methanol, Ethanol | Low to Insoluble | Inability to participate in the solvent's hydrogen-bonding network.[6][8] |

Experimental Protocols for Solubility Determination

To move beyond prediction and obtain empirical data, a systematic experimental approach is necessary. The following protocols are designed to provide both qualitative classification and precise quantitative measurement of solubility.

Protocol for Qualitative Solubility Assessment

This method provides a rapid assessment of solubility in various solvents, which is useful for initial solvent screening for reactions or crystallization.[10][11]

Objective: To classify the compound as "soluble," "sparingly soluble," or "insoluble" in a range of representative solvents.

Materials:

-

This compound

-

Test tubes and rack

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Selection of solvents (e.g., Water, Methanol, Toluene, Dichloromethane, Acetone, Hexane)

Procedure:

-

Sample Preparation: Accurately weigh approximately 25 mg of this compound into a series of clean, dry test tubes.

-

Solvent Addition: Add 0.75 mL of the first test solvent to the corresponding test tube.[10]

-

Mixing: Vigorously shake or vortex the test tube for 60 seconds.[11]

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Slightly Soluble: A significant portion of the solid dissolves, but some particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Repeat: Repeat steps 2-4 for each solvent to be tested.

-

Record: Systematically record all observations.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This is a gold-standard method for determining the equilibrium solubility of a compound at a specific temperature.[3] The resulting saturated solution is then analyzed by a suitable analytical technique (e.g., HPLC, UV-Vis Spectroscopy) to determine the concentration of the dissolved solute.

Objective: To determine the precise solubility of this compound in a given solvent (e.g., in mg/mL or mol/L) at a controlled temperature.

Workflow Diagram:

Caption: Experimental workflow for quantitative solubility determination.

Procedure:

-

Preparation of Saturated Solution: To a series of glass vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and solid remains visible.

-

Equilibration: Securely seal the vials. Place them in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25 °C). Agitate the solutions for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[3][9]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid at the bottom.

-

Filtration: Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) to remove any microscopic undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy method to determine the precise concentration.

-

Calculation: Calculate the original solubility by accounting for the dilution factor. Repeat the measurement at least in triplicate for statistical validity.

Causality and Self-Validation in Experimental Design

-

Expertise in Action: The choice of the shake-flask method is deliberate; it is the most reliable technique for determining equilibrium solubility.[3] The 24-48 hour equilibration period is critical because it ensures the system has reached a thermodynamic minimum, providing a true measure of solubility rather than a kinetically trapped state.

-

Trustworthy Protocols: The protocol is self-validating. Visual confirmation of excess solid after equilibration proves that the solution is indeed saturated. The filtration step is a critical control to prevent undissolved microparticles from artificially inflating the measured concentration, ensuring the accuracy of the final result.

Conclusion

This compound is a strategically vital intermediate whose synthetic applications are intrinsically linked to its solubility. While its molecular structure strongly suggests high solubility in polar aprotic and moderate solubility in nonpolar organic solvents, empirical verification is crucial for process development and optimization. The detailed qualitative and quantitative protocols provided in this guide offer researchers a robust framework for systematically characterizing the solubility of this compound, thereby enabling more efficient and predictable synthetic outcomes in drug discovery and development.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

1-(Bromomethyl)-4-chlorobenzene. (n.d.). PubChem. Retrieved from [Link]

-